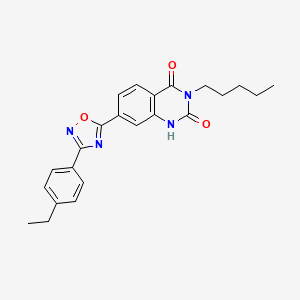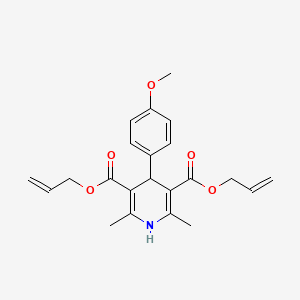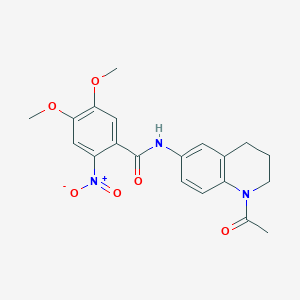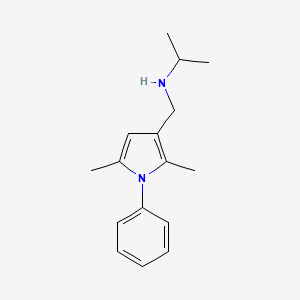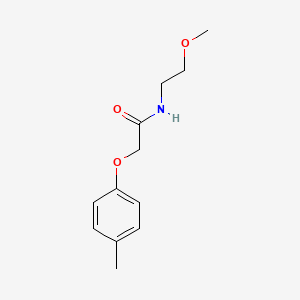
N-(2-methoxyethyl)-2-(p-tolyloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyethyl)-2-(p-tolyloxy)acetamide, also known as Mephenoxalone, is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential therapeutic applications in various fields, including pharmacology, neurology, and immunology. In
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for N-(2-methoxyethyl)-2-(p-tolyloxy)acetamide involves the reaction of p-tolyl chloroformate with 2-(2-methoxyethylamino)ethanol, followed by the addition of acetic anhydride and purification of the resulting product.
Starting Materials
p-tolyl chloroformate, 2-(2-methoxyethylamino)ethanol, acetic anhydride, diethyl ether, sodium bicarbonate, wate
Reaction
Step 1: Dissolve p-tolyl chloroformate in diethyl ether and add 2-(2-methoxyethylamino)ethanol dropwise with stirring., Step 2: Add sodium bicarbonate to the reaction mixture to neutralize the hydrogen chloride produced during the reaction., Step 3: Extract the product with diethyl ether and dry over anhydrous sodium sulfate., Step 4: Add acetic anhydride to the dried product and heat under reflux for 2 hours., Step 5: Purify the resulting product by recrystallization from ethanol., Step 6: Dry the purified product under vacuum to obtain N-(2-methoxyethyl)-2-(p-tolyloxy)acetamide.
Wirkmechanismus
The mechanism of action of N-(2-methoxyethyl)-2-(p-tolyloxy)acetamide is not fully understood. However, it is believed to act by inhibiting the release of acetylcholine at the neuromuscular junction, leading to muscle relaxation. It may also act by modulating the activity of neurotransmitters in the brain, leading to its potential use in the treatment of neurodegenerative disorders.
Biochemische Und Physiologische Effekte
N-(2-methoxyethyl)-2-(p-tolyloxy)acetamide has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to reduce muscle spasms and increase muscle relaxation. It has also been shown to have anti-inflammatory effects in animal models of inflammation. In neurodegenerative disease models, it has been shown to improve cognitive function and reduce neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-methoxyethyl)-2-(p-tolyloxy)acetamide in lab experiments is its potential therapeutic applications in various fields of research. However, one limitation is its limited availability and high cost, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2-methoxyethyl)-2-(p-tolyloxy)acetamide. One direction is to further explore its potential therapeutic applications in various fields of research, including pharmacology, neurology, and immunology. Another direction is to investigate its mechanism of action in more detail to better understand its potential therapeutic effects. Additionally, further studies are needed to determine the optimal dosage and administration of N-(2-methoxyethyl)-2-(p-tolyloxy)acetamide for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyethyl)-2-(p-tolyloxy)acetamide has shown potential therapeutic applications in various fields of scientific research. In pharmacology, it has been studied for its potential use as a muscle relaxant and anti-inflammatory agent. In neurology, it has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In immunology, it has been studied for its potential use as an immunomodulatory agent.
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-10-3-5-11(6-4-10)16-9-12(14)13-7-8-15-2/h3-6H,7-9H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKFAQFVYNBVKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-2-(4-methylphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Ethyl-N-[2-[(1-ethyl-6-fluorobenzimidazol-2-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2619438.png)
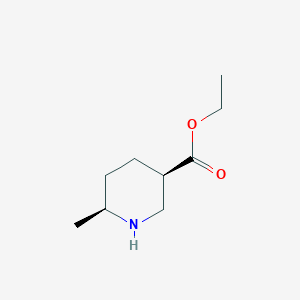
![(Z)-3-[1-(3-amino-3-oxopropyl)-3-(3,4-dimethoxyphenyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2619440.png)
![(Z)-methyl 2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2619442.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2619443.png)
![2-(Adamantan-1-yl)-2-[(2-chloro-5-nitrophenyl)formamido]acetic acid](/img/structure/B2619445.png)

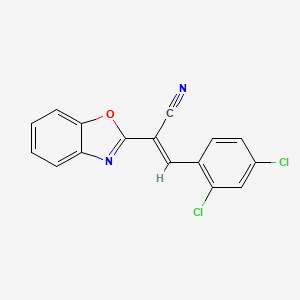
![5-methyl-7-(5-methylfuran-2-yl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2619450.png)
![1-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)piperidine-2-carboxylic acid](/img/structure/B2619451.png)
